molecular formula C6HBr2F2NO2 B1597985 2,6-Dibromo-3,5-difluoroisonicotinic acid CAS No. 325461-60-7

2,6-Dibromo-3,5-difluoroisonicotinic acid

Cat. No. B1597985
M. Wt: 316.88 g/mol
InChI Key: QGQWDPUTSPOCDM-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluoroisonicotinic acid is an organic compound. It is also known as 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid . The molecular formula of this compound is C6HBr2F2NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dibromo-3,5-difluoroisonicotinic acid are as follows :

Scientific Research Applications

Cross-Coupling Reactions

2,6-Dibromo-3,5-difluoroisonicotinic acid and its derivatives are key players in cross-coupling reactions, a pivotal process in organic synthesis. For instance, its close relative, 2,6-dichloronicotinic acid, has been used in regioselective cross-coupling reactions with boronic acids. This process selectively yields substituted nicotinic acids, underlining the potential of halogenated nicotinic acids in synthetic chemistry (Houpis et al., 2010).

Electrocatalytic Carboxylation

Halogenated pyridines, including those structurally similar to 2,6-Dibromo-3,5-difluoroisonicotinic acid, have been utilized in electrocatalytic carboxylation reactions. An example is the transformation of 2-amino-5-bromopyridine into 6-aminonicotinic acid using carbon dioxide in ionic liquids. This innovative approach avoids the use of volatile and toxic solvents, highlighting the environmental and synthetic benefits of using halogenated pyridines in green chemistry (Feng et al., 2010).

Bifunctional Chelators

Related compounds, like 6-Hydrazinonicotinic acid (HYNIC), demonstrate the utility of halogenated nicotinic acids in medical applications, particularly as bifunctional chelators. These chelators are used to bind technetium for radiolabeling, crucial in diagnostic imaging. The varying coordination chemistry of these analogues with technetium is an area of significant interest, as it influences the efficacy and application of these compounds in medical diagnostics (Meszaros et al., 2011).

Organic Photovoltaics

Derivatives of 2,6-Dibromo-3,5-difluoroisonicotinic acid are also relevant in the synthesis of dyes for dye-sensitized solar cells. The synthesis of dithienothiophene-based dyes, which include dibromo derivatives, highlights the potential of these compounds in developing efficient and environmentally friendly solar cells (Kwon et al., 2011).

Optical Limiting Applications

Halogenated BODIPY dyes, such as 2,6-dibromo-3,5-distyrylBODIPY, have been studied for their optical limiting properties. Their strong reverse saturable absorption response, even in solution, suggests these compounds are suitable for optical limiting applications, potentially useful in protecting eyes and sensors from damage due to high-intensity light (Kubheka et al., 2017).

properties

IUPAC Name

2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-4-2(9)1(6(12)13)3(10)5(8)11-4/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQWDPUTSPOCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)Br)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376243
Record name 2,6-Dibromo-3,5-difluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3,5-difluoroisonicotinic acid

CAS RN

325461-60-7
Record name 2,6-Dibromo-3,5-difluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Benmansour - 2001 - etheses.dur.ac.uk
1- The synthesis of unusually substituted halo-fluoroheterocycles has been achieved. 2,4,6-Tribromo-3,5-difluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine were prepared from …
Number of citations: 4 etheses.dur.ac.uk

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